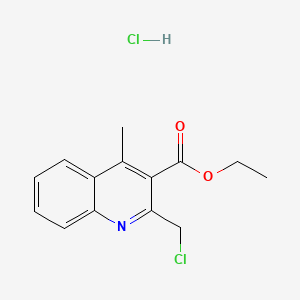

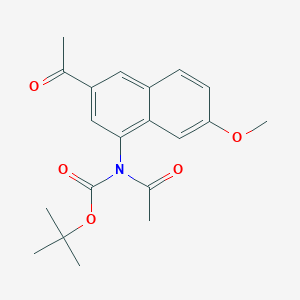

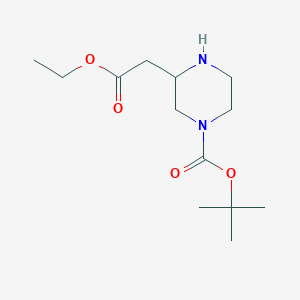

叔丁基乙酰(3-乙酰-7-甲氧基萘-1-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate, while not directly synthesized or analyzed in the provided papers, is related to a class of tert-butyl carbamate compounds that have been studied for their synthesis methods, molecular structures, and potential applications in organic synthesis and pharmaceuticals. These tert-butyl carbamate derivatives are often used as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reports the green synthesis of tert-butyl N-acetylcarbamate using natural phosphate as a catalyst . Additionally, various tert-butyl carbamate intermediates have been synthesized from amino acids such as L-cystine and L-serine, through multi-step processes involving protection and deprotection steps 10.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various analytical techniques. For example, the crystal structure of tert-butyl N-acetylcarbamate was determined, revealing centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds . Another compound, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, showed intramolecular C—H⋯O hydrogen bonds in its crystal structure . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was obtained via a Suzuki cross-coupling reaction, demonstrating the utility of these compounds in forming carbon-carbon bonds . Schiff base compounds were synthesized from tert-butyl carbamate derivatives, showcasing their versatility in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in determining these properties . Thermal, X-ray, and DFT analyses provide insights into the stability and reactivity of these compounds . Additionally, the synthesis of tert-butyl acetothioacetate and its use in further synthetic transformations highlight the reactivity of tert-butyl carbamate derivatives in various chemical contexts .

科学研究应用

合成和中间体

有机合成研究强调了叔丁基氨基甲酸酯衍生物作为关键中间体的重要性。例如,(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯作为天然产物茉莉花内酯 B 合成中的关键中间体,对各种人类癌细胞系显示出细胞毒性。合成过程包括酯化、Boc 保护和 Corey-Fuchs 反应等几个步骤,突出了该化合物在复杂有机合成中的作用 (L. Tang 等人,2014 年).

遗传毒性杂质表征

在制药领域,叔丁基氨基甲酸酯衍生物因其遗传毒性杂质而受到审查。开发了一种新方法来表征和评估 Bictegravir 钠(一种活性药物成分)中的叔丁基((1S, 3R)-3-乙酰环戊基)氨基甲酸酯及其遗传毒性杂质的痕量水平。该方法通过 ICH 指南验证,突出了该化合物在确保药物安全性和有效性方面的相关性 (Ravindra puppala 等人,2022 年).

乙酰化和催化

该化合物在乙酰化过程中发挥作用,如乙酸酐对 2-甲氧基萘进行乙酰化的研究中所示。该领域的研究重点是优化条件以实现高收率和选择性,突出了该化合物在化学合成和催化中的效用 (E. Fromentin 等人,2000 年).

化学修饰和结构分析

进一步的研究证明了该化合物在结构修饰和分析中的作用。涉及叔丁基氨基甲酸酯的氯代二乙炔和碘代二乙炔衍生物同晶型晶体结构的研究,有助于理解分子相互作用和晶体工程 (P. Baillargeon 等人,2017 年).

属性

IUPAC Name |

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVALBVJKOAQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469651 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

CAS RN |

871731-76-9 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)